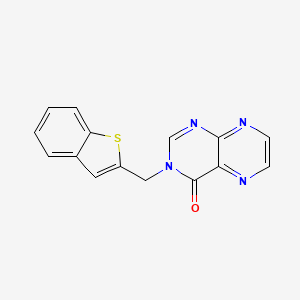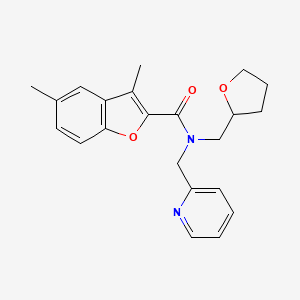![molecular formula C21H28N2O B3808988 2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol](/img/structure/B3808988.png)
2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol
概要
説明
2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol is a complex organic compound that features a piperidine ring, a phenol group, and a methyl(2-phenylethyl)amino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenol group and the methyl(2-phenylethyl)amino substituent. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of Phenol Group: This step often involves electrophilic aromatic substitution reactions, where phenol is introduced to the piperidine ring.
Attachment of Methyl(2-phenylethyl)amino Group: This can be done through nucleophilic substitution reactions, where the amino group is introduced to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the phenol and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its various substituted derivatives share structural similarities.
Phenol Derivatives: Compounds containing phenol groups, such as hydroquinone and catechol.
Aminoalkyl Substituted Compounds: Compounds with similar aminoalkyl substituents, such as amphetamine and methamphetamine.
Uniqueness
2-[[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-[[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-22(15-13-18-8-3-2-4-9-18)20-11-7-14-23(17-20)16-19-10-5-6-12-21(19)24/h2-6,8-10,12,20,24H,7,11,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGJDHJJXBUFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-4-{[4-(pyridin-3-yloxy)piperidin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B3808909.png)
![2-[(3'-acetyl-4-biphenylyl)thio]acetamide](/img/structure/B3808922.png)
![[2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate](/img/structure/B3808936.png)

![N-(1,1-dimethyl-2-oxo-2-{[2-(1H-pyrazol-1-ylmethyl)benzyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B3808951.png)
![N~2~,N~4~-dimethyl-N~2~-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B3808959.png)
![2-{ethyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B3808961.png)

![2-ethyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B3808965.png)
![N-ethyl-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B3808981.png)
![8-methyl-2-[3-(pyrimidin-2-yloxy)benzoyl]-2,8-diazaspiro[4.5]decane](/img/structure/B3808994.png)

![N-cyclohexyl-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3809012.png)
![N-[[1-(2-quinazolin-4-yloxyacetyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide](/img/structure/B3809016.png)
